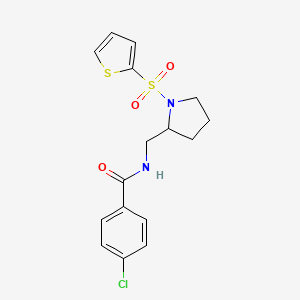

4-chloro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3S2/c17-13-7-5-12(6-8-13)16(20)18-11-14-3-1-9-19(14)24(21,22)15-4-2-10-23-15/h2,4-8,10,14H,1,3,9,11H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRXHVNEOYMSSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:

Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

Sulfonylation: The pyrrolidine intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to introduce the thiophen-2-ylsulfonyl group.

Benzamide Formation: The final step involves coupling the sulfonylated pyrrolidine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophen-2-ylsulfonyl group can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The nitro group on the benzamide can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of compounds related to 4-chloro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide. For instance, derivatives that share structural similarities have demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro evaluations showed that certain derivatives exhibited comparable or superior efficacy to standard antibiotics like penicillin and ciprofloxacin .

Table 1: Antimicrobial Activity of Related Compounds

Anticancer Applications

The anticancer potential of this compound has also been explored. Research indicates that related compounds can induce apoptosis in various cancer cell lines, including breast and colon cancers. The mechanism often involves the inhibition of specific cellular pathways that lead to cancer cell proliferation .

Case Study: Anticancer Evaluation

A study focused on the synthesis of novel sulfonamide derivatives demonstrated promising anticancer activity against human breast adenocarcinoma cells (MCF7). The derivatives were evaluated using the Sulforhodamine B assay, revealing several candidates with high cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various studies have indicated that modifications in the thiophene and pyrrolidine rings can significantly alter biological activity. For instance, substituents on the benzamide moiety can enhance lipophilicity and improve binding affinity to target proteins .

Table 2: Structure-Activity Relationship Insights

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide would depend on its specific biological target. Generally, compounds with similar structures may act by binding to enzymes or receptors, thereby modulating their activity. The thiophen-2-ylsulfonyl group could facilitate binding through interactions with hydrophobic pockets or sulfur-containing residues in proteins.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles :

- The target compound’s pyrrolidine scaffold distinguishes it from piperidine -based analogs (e.g., ), which exhibit rigid chair conformations conducive to crystallographic stability. Pyrrolidine’s smaller ring size may enhance solubility but reduce steric hindrance compared to piperidine.

- Benzimidazole derivatives (e.g., ) prioritize aromatic stacking interactions, while imidazopyrazine cores (e.g., ) enable kinase inhibition via ATP-binding pocket interactions.

Sulfonamide vs. Sulfonyl Groups :

- The thiophene sulfonyl group in the target compound differs from the aryl sulfonamides in (e.g., 4-chloro-N-(2-((5-trifluoromethyl-2-pyridyl)sulfonyl)ethyl)benzamide), which are linked to gene interaction profiles. Sulfonyl groups enhance electronegativity and may improve membrane permeability .

Benzamide Modifications :

- Substituents on the benzamide ring (e.g., 4-chloro in the target compound vs. 2-fluoro-N-isopropyl in ) influence target selectivity. Bulky groups (e.g., isopropyl) may hinder binding in sterically constrained active sites .

Pharmacological and Catalytic Activities

- Anti-inflammatory Potential: Compound 18 () demonstrates 66.66% inhibition of carrageenan-induced paw edema, suggesting that chlorobenzamide derivatives with heterocyclic appendages (e.g., benzimidazole) are promising anti-inflammatory agents. The target compound’s thiophene sulfonyl group may further modulate COX or LOX enzyme interactions .

- Catalytic Applications : Ligands like L1 () exhibit efficacy in Suzuki-Miyaura coupling, attributed to the carbamothionyl group’s electron-withdrawing effects. The target compound’s sulfonyl-pyrrolidine motif could similarly stabilize transition metals in catalytic systems .

- Kinase Inhibition : The pyrazolo-pyrimidine-chromene hybrid () and BTK inhibitor () highlight the role of fused heterocycles in targeting kinase domains. The target compound’s sulfonyl group may mimic phosphate interactions in kinase ATP pockets .

Biological Activity

4-chloro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 344.82 g/mol. Its structure features a chloro-substituted benzamide backbone linked to a pyrrolidine moiety that contains a thiophenesulfonyl group.

Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. A study highlighted that certain benzamide derivatives demonstrated IC50 values in the low micromolar range against MCF-7 breast cancer cells, indicating effective cytotoxicity .

Antimicrobial Activity

The compound's potential antimicrobial effects have been investigated, particularly against Gram-positive and Gram-negative bacteria. In vitro studies have shown that related compounds exhibit Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties .

Anti-inflammatory Effects

The anti-inflammatory activity of similar sulfonamide derivatives has been documented, where compounds were able to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound may also possess anti-inflammatory properties.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Certain studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels contributes to both anticancer and antimicrobial effects.

Case Studies

Several case studies have explored the biological activities of similar compounds:

- Study on Anticancer Activity : A derivative with structural similarities was tested on various cancer cell lines, showing significant inhibition of cell proliferation with an IC50 value of 5 µM against MDA-MB-231 cells .

- Antimicrobial Testing : A related compound was tested against a panel of bacteria, demonstrating potent activity with MIC values lower than traditional antibiotics such as ciprofloxacin .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.